Balanced Lipophilicity: XLogP3 3.5 Offers an Intermediate Avenue Between the Des-Bromo and 4-Chloro Analogs
The target compound displays a computed XLogP3 of 3.5 [1], positioning it between the des-bromo analog 1-acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (measured LogP 3.14) and the 4-chloro analog 4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (measured LogP 3.66) . This intermediate lipophilicity can be critical for balancing passive membrane permeability and aqueous solubility in drug design, where a logD range of 2–4 is often targeted for oral absorption and CNS penetration.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem computed) |
| Comparator Or Baseline | Des-bromo analog (CAS 231301-24-9): measured LogP = 3.14; 4-Chloro analog (without acetyl): measured LogP = 3.66 |
| Quantified Difference | Target compound is 0.36 log units more lipophilic than the des-bromo analog and 0.16 log units less lipophilic than the 4-chloro analog |
| Conditions | Computed logP via PubChem XLogP3 algorithm; experimentally derived LogP values from Chemsrc database entries |
Why This Matters
Procurement of the specific 4-bromo-3-heptafluoropropyl derivative is justified when an SAR program demands precise intermediate logD tuning, as the des-bromo and chloro analogs may fall outside the optimal range for certain target product profiles.
- [1] PubChem CID 2735836, 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone, XLogP3-AA 3.5. Available at https://pubchem.ncbi.nlm.nih.gov/compound/2735836 View Source
